molecular formula C10H14N2O2 B290767 N-(3-methoxypropyl)isonicotinamide

N-(3-methoxypropyl)isonicotinamide

Cat. No. B290767
M. Wt: 194.23 g/mol
InChI Key: VZEXKLOYLAPDIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxypropyl)isonicotinamide (MPI) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of isonicotinamide, which is a well-known compound with various biological activities. MPI has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)isonicotinamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)isonicotinamide has been found to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. Additionally, it has been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.

Advantages and Limitations for Lab Experiments

N-(3-methoxypropyl)isonicotinamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it exhibits potent biological activities at low concentrations. Additionally, it has low toxicity and is stable under a wide range of conditions. However, there are also some limitations to its use. It is relatively insoluble in water, which can make it difficult to work with in some experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on N-(3-methoxypropyl)isonicotinamide. One area of interest is the development of more efficient synthesis methods that can produce higher yields of pure product. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(3-methoxypropyl)isonicotinamide and its effects on various signaling pathways. Finally, there is a need for more in vivo studies to evaluate the potential therapeutic applications of N-(3-methoxypropyl)isonicotinamide in various disease models.
Conclusion:
In conclusion, N-(3-methoxypropyl)isonicotinamide is a promising compound that has been extensively studied for its potential applications in scientific research. It exhibits unique biochemical and physiological effects and has several advantages for use in laboratory experiments. However, further research is needed to fully understand its mechanism of action and evaluate its potential therapeutic applications.

Synthesis Methods

N-(3-methoxypropyl)isonicotinamide can be synthesized through a multi-step process involving the reaction of isonicotinamide with 3-methoxypropylamine. The reaction is typically carried out under reflux conditions in the presence of a suitable catalyst. The resulting product is then purified by various methods, including column chromatography, recrystallization, and HPLC.

Scientific Research Applications

N-(3-methoxypropyl)isonicotinamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. Additionally, it has been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.

properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-(3-methoxypropyl)pyridine-4-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-14-8-2-5-12-10(13)9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13)

InChI Key

VZEXKLOYLAPDIW-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=NC=C1

Canonical SMILES

COCCCNC(=O)C1=CC=NC=C1

Origin of Product

United States

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